REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:13]=[CH:12][C:6]([C:7](=[NH:11])[O:8][CH2:9][CH3:10])=[CH:5][CH:4]=1>CCO>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([C:7](=[NH:11])[O:8][CH2:9][CH3:10])=[CH:12][CH:13]=1 |f:0.1|
|
Name
|
Na
|
Quantity
|
7.13 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=C(C(OCC)=N)C=C1
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for two hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 3000 mL 3-necked flask was placed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(OCC)=N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |